2-Propenoic acid, 2,3,3-trichloro-, 3-(acetylamino)phenyl ester
Description
2-Propenoic acid, 2,3,3-trichloro-, 3-(acetylamino)phenyl ester is a halogenated acrylate ester with a complex substituent profile. The compound features a propenoic acid backbone modified by three chlorine atoms at positions 2, 3, and 3, along with a 3-(acetylamino)phenyl ester group.
Properties
CAS No. |
646989-66-4 |
|---|---|
Molecular Formula |
C11H8Cl3NO3 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
(3-acetamidophenyl) 2,3,3-trichloroprop-2-enoate |
InChI |
InChI=1S/C11H8Cl3NO3/c1-6(16)15-7-3-2-4-8(5-7)18-11(17)9(12)10(13)14/h2-5H,1H3,(H,15,16) |
InChI Key |
SSFXOAHYIGVCHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC(=O)C(=C(Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2,3,3-trichloro-, 3-(acetylamino)phenyl ester typically involves the esterification of 2-Propenoic acid, 2,3,3-trichloro- with 3-(acetylamino)phenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include heating the reactants under reflux to achieve the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2,3,3-trichloro-, 3-(acetylamino)phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted phenyl esters.
Scientific Research Applications
Polymer Chemistry
2-Propenoic acid derivatives are often utilized in the synthesis of polymers due to their ability to undergo radical polymerization. The trichloroacrylate moiety can enhance the thermal stability and mechanical properties of the resulting polymers.
- Example Application : The compound can be used to create coatings with improved resistance to environmental degradation, making it suitable for applications in protective coatings for industrial equipment.
Medicinal Chemistry
The acetylamino group in the compound contributes to its biological activity. Research indicates that compounds with similar structures exhibit anti-inflammatory and anticancer properties.
- Case Study : A study demonstrated that related trichloroacrylate derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting potential use as chemotherapeutic agents .
Agricultural Chemistry
Compounds like 2-propenoic acid derivatives are explored for their potential as herbicides or pesticides. Their ability to inhibit specific biochemical pathways in plants can lead to effective weed control.
- Example Application : Research has indicated that similar compounds exhibit herbicidal activity by disrupting photosynthesis or other metabolic processes in target plants .
Mutagenicity and Toxicity
The mutagenic potential of trichloroacrylate derivatives has been assessed using the Ames test. Results indicate that certain derivatives exhibit strong mutagenicity, which raises concerns regarding their safety profiles for human use and environmental impact.
- Findings : In a comprehensive study involving various chemicals, the trichloroacrylate derivative was classified as a strong positive mutagen, indicating significant genetic damage potential .
Data Table: Comparative Analysis of Applications
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2,3,3-trichloro-, 3-(acetylamino)phenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active phenol derivative, which may interact with enzymes or receptors in biological systems. The chlorine atoms and acetylamino group contribute to the compound’s reactivity and specificity in targeting certain pathways.
Comparison with Similar Compounds
Halogenation Effects
- The trichloro substitution in the target compound enhances electrophilicity and oxidative stability compared to non-halogenated analogs like ethyl cinnamate. This may increase reactivity in polymerization or nucleophilic substitution reactions .
Ester Group Modifications
- Ethyl and methyl esters (e.g., ) are more volatile and less stable under hydrolytic conditions than aromatic esters .
Biological Activity
2-Propenoic acid, 2,3,3-trichloro-, 3-(acetylamino)phenyl ester is a compound of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for assessing its utility and safety in different applications.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chemical Formula : C11H10Cl3NO2
- Molecular Weight : 307.56 g/mol
- IUPAC Name : 2-Propenoic acid, 2,3,3-trichloro-, 3-(acetylamino)phenyl ester
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, anticancer, and herbicidal properties.
Antimicrobial Activity
Research indicates that compounds similar to 2-propenoic acid derivatives exhibit significant antimicrobial properties. For example:
- Study Findings : A study demonstrated that certain derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria. The presence of the trichloro group enhances the lipophilicity of the compound, potentially increasing its membrane permeability and antimicrobial efficacy .
Anticancer Activity
The anticancer potential of 2-propenoic acid derivatives has been documented in several studies:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. Specifically, it has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .
- Case Study : In vitro studies on breast cancer cell lines revealed that treatment with the compound led to a significant reduction in cell viability and increased apoptosis rates compared to untreated controls .
Herbicidal Activity
The herbicidal properties of this compound are particularly relevant in agricultural applications:
- Efficacy : It has been reported to effectively inhibit the growth of certain weed species by disrupting their metabolic pathways. The trichloro substitution is believed to enhance its herbicidal effectiveness by interfering with photosynthesis .
Data Tables
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Antimicrobial | High | Membrane disruption |
| Anticancer | Moderate | Apoptosis induction |
| Herbicidal | High | Metabolic disruption |
Case Studies and Research Findings
- Antimicrobial Study :
- Anticancer Research :
- Herbicidal Efficacy Test :
Q & A
Basic: What experimental protocols are recommended for synthesizing this compound?
Methodological Answer:
Synthesis typically involves esterification of 2,3,3-trichloro-2-propenoic acid with 3-(acetylamino)phenol under acidic or catalytic conditions. A reflux setup with anhydrous solvents (e.g., dichloromethane) and catalysts like sulfuric acid or DMAP (4-dimethylaminopyridine) is common. Reaction progress can be monitored via TLC or HPLC. Post-synthesis purification may require column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Ensure inert gas (N₂/Ar) purging to avoid hydrolysis of reactive intermediates .
Basic: How should researchers characterize its purity and structural integrity?
Methodological Answer:
Combine spectroscopic and chromatographic methods:
- NMR (¹H, ¹³C, DEPT-135) to confirm substituent positions and ester linkage integrity.
- FT-IR for functional groups (C=O ester ~1740 cm⁻¹, N-H amide ~3300 cm⁻¹).
- Mass Spectrometry (HRMS/ESI-MS) for molecular ion verification.
- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98% recommended for biological assays).
Cross-reference spectral data with computational predictions (e.g., NIST Chemistry WebBook ).
Advanced: How can computational modeling optimize its reaction pathways?
Methodological Answer:
Use quantum chemical calculations (e.g., DFT at B3LYP/6-311+G(d,p) level) to model reaction intermediates and transition states. Software like Gaussian or ORCA can predict activation energies and regioselectivity. For example:
- Simulate esterification kinetics to identify rate-limiting steps.
- Validate computational results with experimental ΔrH° (reaction enthalpy) data from calorimetry .
Integrate machine learning (e.g., ICReDD’s reaction path search methods) to narrow optimal reaction conditions (temperature, solvent, catalyst) .
Advanced: How to resolve discrepancies in reported physicochemical properties (e.g., logP, melting point)?
Methodological Answer:
- Experimental Replication: Repeat measurements under standardized conditions (e.g., OECD 117 for logP via shake-flask method).
- Error Analysis: Check for impurities via DSC (melting point depression) or X-ray crystallography (polymorph identification).
- Literature Cross-Validation: Compare data across authoritative sources (e.g., NIST WebBook , EPA DSSTox ). Discrepancies in logP may arise from substituent electronic effects—use QSPR models to correlate structure with hydrophobicity .
Basic: What safety protocols are critical during handling?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and OV/AG/P99 respirator (for aerosolized particles) .
- Ventilation: Use fume hoods for synthesis/purification steps.
- Waste Disposal: Collect chlorinated byproducts in halogenated waste containers to avoid environmental release .
- Emergency Measures: For skin contact, rinse with 0.1% sodium bicarbonate; for inhalation, administer oxygen and seek medical evaluation .
Advanced: What strategies mitigate instability during storage?
Methodological Answer:
- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring.
- Storage Conditions: Use amber vials under inert gas (Ar) at -20°C to prevent hydrolysis/oxidation.
- Stabilizers: Add radical scavengers (e.g., BHT at 0.01% w/w) if thermal decomposition is observed .
Advanced: How to design a structure-activity relationship (SAR) study for its derivatives?
Methodological Answer:
- Derivative Synthesis: Modify the 3-(acetylamino)phenyl group (e.g., halogenation, nitro substitution) or vary ester substituents.
- Biological Assays: Test against target enzymes (e.g., esterases) using fluorogenic substrates.
- Computational Docking: Use AutoDock Vina to predict binding affinities, correlating with IC₅₀ values from assays.
- Data Integration: Apply multivariate analysis (PCA or PLS) to identify key molecular descriptors (e.g., Hammett σ, logD) .
Basic: What analytical techniques quantify trace impurities?
Methodological Answer:
- GC-MS Headspace Analysis: Detect volatile chlorinated byproducts (e.g., trichloroacetic acid).
- LC-MS/MS: Quantify non-volatile impurities (e.g., unreacted phenol derivatives) at ppm levels.
- ICP-OES: Screen for heavy metal catalysts (e.g., residual Pd from coupling reactions) .
Advanced: How to validate its environmental fate using computational tools?
Methodological Answer:
- EPI Suite Modeling: Predict biodegradation (BIOWIN), bioaccumulation (BCFBAF), and ecotoxicity (ECOSAR).
- Microcosm Studies: Simulate soil/water systems with LC-MS monitoring of degradation products (e.g., trichloroacetic acid).
- Read-Across: Compare with EPA data for structurally similar esters (e.g., 2,4,5-T derivatives ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
